(13Z,16Z)-Methyl docosa-13,16-dienoate

Übersicht

Beschreibung

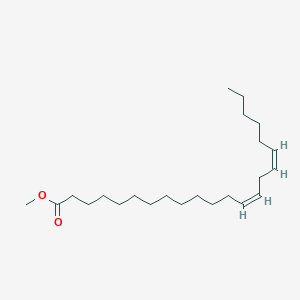

(13Z,16Z)-Methyl docosa-13,16-dienoate is a fatty acid methyl ester with the molecular formula C23H42O2. It is a derivative of docosadienoic acid and is characterized by the presence of two double bonds at the 13th and 16th positions in the Z configuration . This compound is commonly found in various natural sources, including certain plant oils.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (13Z,16Z)-Methyl docosa-13,16-dienoate typically involves the esterification of docosadienoic acid with methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods

On an industrial scale, the production of this compound involves the extraction of docosadienoic acid from natural sources, followed by its esterification with methanol. The process is optimized to maximize yield and purity, often involving multiple purification steps such as distillation and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

(13Z,16Z)-Methyl docosa-13,16-dienoate undergoes various chemical reactions, including:

Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Epoxides and diols.

Reduction: Alcohols.

Substitution: Various substituted esters and amides.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C23H42O2

- Molecular Weight : 366.57 g/mol

- Structure : Characterized by two cis-double bonds at the 13th and 16th positions of the carbon chain.

Role as a Free Fatty Acid Receptor Agonist

(13Z,16Z)-Methyl docosa-13,16-dienoate acts as an agonist for the Free Fatty Acid Receptor 4 (FFAR4), which is implicated in various metabolic processes:

- Inhibition of Ghrelin Secretion : Studies have shown that this compound can significantly inhibit the secretion of ghrelin, a hormone that stimulates appetite. This property suggests potential applications in obesity management and appetite regulation .

- Metabolic Regulation : The activation of FFAR4 by this compound has been associated with anti-inflammatory responses and improved insulin sensitivity, making it relevant for research into metabolic disorders such as type 2 diabetes .

Nutritional Supplementation

Due to its beneficial health effects, this compound is incorporated into dietary supplements and functional foods. Its role in regulating metabolism and appetite makes it an attractive ingredient for products aimed at weight management and overall health improvement .

Food Industry

In the food industry, this compound is utilized for its nutritional benefits. It is often included in formulations designed to enhance the omega-6 fatty acid content of food products. Its incorporation can improve the health profile of functional foods aimed at consumers seeking dietary enhancements .

Cosmetic Industry

The moisturizing properties of this compound make it a candidate for use in cosmetic formulations. Its ability to interact with skin receptors may enhance skin hydration and overall appearance .

Model Compound in Chemical Studies

As a polyunsaturated fatty acid, this compound serves as a model compound in studies investigating the behavior of fatty acids in chemical reactions. This includes oxidation and reduction processes that are critical for understanding lipid chemistry .

Pharmaceutical Research

Research has focused on the potential pharmaceutical applications of this compound due to its biological activity. It is being studied for its effects on metabolic pathways and its potential role in therapeutic interventions for conditions related to metabolism and inflammation .

Wirkmechanismus

The mechanism of action of (13Z,16Z)-Methyl docosa-13,16-dienoate involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into cell membranes, affecting membrane fluidity and signaling pathways. It may also act as a ligand for certain receptors, modulating their activity and downstream effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl oleate: A monounsaturated fatty acid methyl ester with a single double bond.

Methyl linoleate: A polyunsaturated fatty acid methyl ester with two double bonds at the 9th and 12th positions.

Methyl linolenate: A polyunsaturated fatty acid methyl ester with three double bonds at the 9th, 12th, and 15th positions.

Uniqueness

(13Z,16Z)-Methyl docosa-13,16-dienoate is unique due to its specific double bond positions and configuration, which confer distinct chemical and biological properties. Its structure allows for specific interactions with enzymes and receptors, making it valuable for targeted research and industrial applications .

Biologische Aktivität

Overview

(13Z,16Z)-Methyl docosa-13,16-dienoate, also known as cis-13,16-docosadienoic acid methyl ester, is a natural omega-6 polyunsaturated fatty acid characterized by its two cis-double bonds at positions 13 and 16. This compound has garnered attention due to its biological activities and potential health benefits, particularly in metabolic regulation.

Target Receptors

The primary biological target of this compound is the Free Fatty Acid Receptor 4 (FFAR4) , also referred to as GPR120 . This receptor plays a crucial role in mediating the effects of long-chain fatty acids on metabolic processes.

Mode of Action

As an agonist of FFAR4, this compound activates this receptor, leading to various physiological responses:

- Inhibition of Ghrelin Secretion : It has been shown to significantly inhibit the secretion of ghrelin from isolated mouse gastric cells. Ghrelin is a hormone that stimulates appetite; thus, its inhibition suggests potential applications in appetite regulation and obesity management.

- Influence on Gene Expression : The activation of FFAR4 by this compound may lead to changes in gene expression related to lipid metabolism and inflammation.

Structure and Composition

Cellular Effects

The interaction between this compound and FFAR4 influences several cellular functions:

- Modulation of metabolic pathways associated with omega-6 fatty acids.

- Potential anti-inflammatory effects through the regulation of cytokine production.

Case Studies and Experimental Evidence

- Metabolic Profiling in Pigs : A study examining the metabolic profiles of different pig breeds identified this compound as a significant metabolite associated with superior meat quality attributes such as marbling and color. This suggests that the compound may play a role in lipid deposition and metabolism in livestock.

- In Vitro Studies : In vitro experiments have demonstrated that this compound effectively activates FFAR4, leading to decreased ghrelin levels. This finding supports its potential use in developing therapeutic strategies for obesity and metabolic disorders .

- Comparative Analysis : The compound has been compared with other omega-6 fatty acids like arachidonic acid and linoleic acid. While sharing structural similarities, this compound exhibits unique biological activities due to its specific double bond configuration .

Scientific Research

This compound is utilized in various research domains:

- Biochemistry : As a model compound for studying polyunsaturated fatty acids.

- Endocrinology : Investigating its role in hormone regulation and metabolic pathways.

Industrial Use

The compound is increasingly being explored for inclusion in dietary supplements and functional foods due to its beneficial health effects linked to appetite regulation and metabolic health .

Summary Table of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Inhibition of Ghrelin | Agonist action on FFAR4 | |

| Modulation of Lipid Metabolism | Influence on gene expression | |

| Impact on Meat Quality | Identified metabolite in livestock studies |

Eigenschaften

IUPAC Name |

methyl (13Z,16Z)-docosa-13,16-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H42O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h7-8,10-11H,3-6,9,12-22H2,1-2H3/b8-7-,11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPIRHFZFPVEDCF-NQLNTKRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201269461 | |

| Record name | cis-13,16-Docosadienoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61012-47-3 | |

| Record name | cis-13,16-Docosadienoic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61012-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-13,16-Docosadienoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.